molecular formula C11H2ClF13N4 B11517561 6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 296898-51-6

6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11517561
CAS No.: 296898-51-6
M. Wt: 472.59 g/mol
InChI Key: YUEWLLCNTZQHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazolopyridazine core, which is substituted with a chlorinated and highly fluorinated hexyl chain. The extensive fluorination imparts significant hydrophobicity and chemical stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyridazine derivatives.

    Introduction of the chlorinated and fluorinated hexyl chain: This step often involves nucleophilic substitution reactions where the triazolopyridazine core is reacted with a chlorinated and fluorinated alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the hexyl chain.

Scientific Research Applications

6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its hydrophobic and chemically stable nature.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress by damaging the body’s antioxidant system . This oxidative stress can lead to various biological effects, including cell death and inhibition of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its highly fluorinated structure, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring durable and stable materials.

Properties

CAS No.

296898-51-6

Molecular Formula

C11H2ClF13N4

Molecular Weight

472.59 g/mol

IUPAC Name

6-chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H2ClF13N4/c12-3-1-2-4-26-27-5(29(4)28-3)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-2H

InChI Key

YUEWLLCNTZQHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.